N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide
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Overview
Description
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is a complex organic compound that features a benzothiazole ring, a carbamoyl group, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The next step involves the introduction of the carbamoyl group through a reaction with an isocyanate. Finally, the acetylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring and the acetylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- 3-({[(4-acetylphenyl)carbamoyl]methyl}carbamoyl)propanoic acid
Uniqueness
N-[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H21N3O3S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-methylbenzamide |
InChI |
InChI=1S/C25H21N3O3S2/c1-15-4-3-5-18(12-15)24(31)27-20-10-11-21-22(13-20)33-25(28-21)32-14-23(30)26-19-8-6-17(7-9-19)16(2)29/h3-13H,14H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
ARBHGKOQMBZTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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